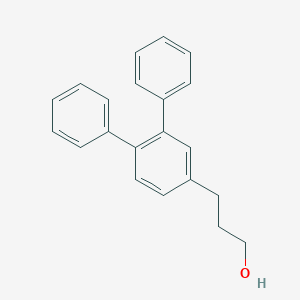
3-(3,4-Diphenylphenyl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-Diphenylphenyl)propan-1-ol, also known as diphenylpropanolamine (DPA), is a synthetic compound that belongs to the family of phenethylamines. It is a chiral compound, which means it exists in two enantiomeric forms. DPA has been used in the pharmaceutical industry as a nasal decongestant and appetite suppressant. However, due to its potential side effects, it has been banned in many countries. In recent years, DPA has gained attention in scientific research for its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of DPA is not fully understood. However, it is believed to act as a selective alpha-adrenergic receptor agonist, which leads to vasoconstriction and increased blood pressure. DPA also has an indirect sympathomimetic effect, which leads to the release of norepinephrine and epinephrine.
Effets Biochimiques Et Physiologiques
DPA has been shown to have various biochemical and physiological effects. It has been shown to increase the release of catecholamines, which leads to increased heart rate and blood pressure. DPA also has a thermogenic effect, which leads to increased metabolism and energy expenditure. Additionally, DPA has been shown to increase the release of dopamine, which leads to improved mood and motivation.
Avantages Et Limitations Des Expériences En Laboratoire
DPA has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Additionally, DPA has been shown to have a high affinity for alpha-adrenergic receptors, which makes it a useful tool for studying the physiological effects of alpha-adrenergic agonists. However, DPA has a short half-life and is rapidly metabolized, which can make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for research on DPA. One area of interest is its potential therapeutic applications in cancer treatment. Further studies are needed to determine the exact mechanism of action and efficacy of DPA in cancer cells. Additionally, DPA has been shown to have neuroprotective effects, and further studies are needed to determine its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, DPA has been shown to have potential cardiovascular benefits, and further studies are needed to determine its efficacy in treating hypertension and other cardiovascular diseases.
Méthodes De Synthèse
DPA can be synthesized using various methods, including the reduction of 3,4-diphenyl-2-oxazolidinone and the condensation of benzaldehyde with 3-phenylpropan-1-ol. The most commonly used method is the reduction of 3,4-diphenyl-2-oxazolidinone using sodium borohydride.
Applications De Recherche Scientifique
DPA has been studied for its potential therapeutic applications in various fields, including cancer research, neuroprotection, and cardiovascular disease. In cancer research, DPA has been shown to inhibit the growth of breast cancer cells and induce apoptosis. In neuroprotection, DPA has been shown to protect against ischemic brain injury and improve cognitive function. In cardiovascular disease, DPA has been shown to reduce blood pressure and improve endothelial function.
Propriétés
Numéro CAS |
186835-06-3 |
|---|---|
Nom du produit |
3-(3,4-Diphenylphenyl)propan-1-ol |
Formule moléculaire |
C21H20O |
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
3-(3,4-diphenylphenyl)propan-1-ol |
InChI |
InChI=1S/C21H20O/c22-15-7-8-17-13-14-20(18-9-3-1-4-10-18)21(16-17)19-11-5-2-6-12-19/h1-6,9-14,16,22H,7-8,15H2 |
Clé InChI |
RWGNIRFXQDNZLG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)CCCO)C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C=C(C=C2)CCCO)C3=CC=CC=C3 |
Autres numéros CAS |
186835-06-3 |
Synonymes |
3-((1,1'2',1'')-3'-terphenyl)propanol F 050 F-050 F050 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



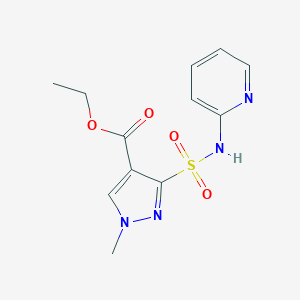
![3-ethoxy-4,7-dimethyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[c]pyran-1-one](/img/structure/B71873.png)

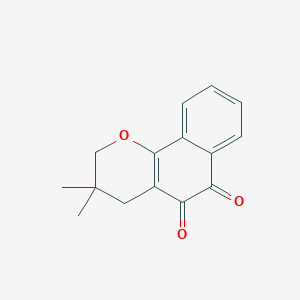
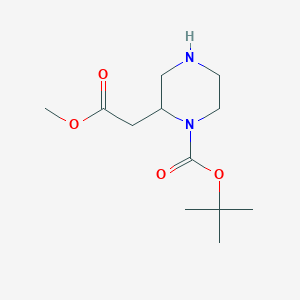
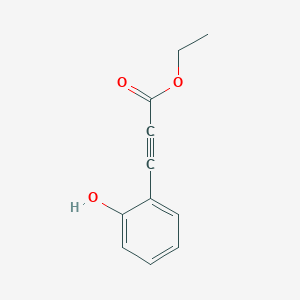
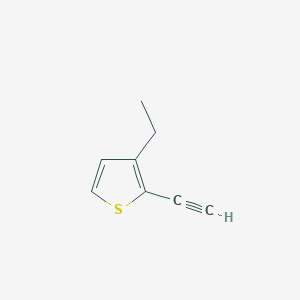
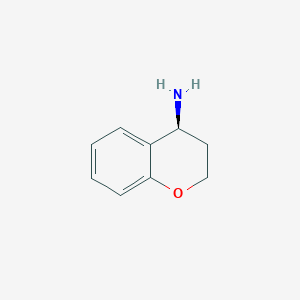
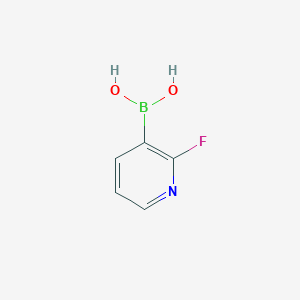
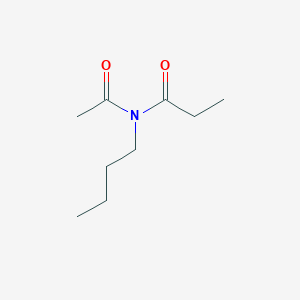
![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-Aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]propanoic acid](/img/structure/B71889.png)
![(S)-2-Diphenylphosphanylethyl-[2-[2-diphenylphosphanylethyl(phenyl)phosphanyl]ethyl]-phenylphosphane](/img/structure/B71893.png)
![4,4-Dimethyl-6-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B71895.png)
![5a-amino-6-oxido-7-phenyl-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazol-6-ium-8a-ol](/img/structure/B71896.png)